Product packaging for Cellular tumor antigen p53 (217-225)(Cat. No.:)

Cellular tumor antigen p53 (217-225)

Cat. No.: B1575290
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of p53's Role as a Tumor Suppressor

Cellular tumor antigen p53 functions primarily as a tumor suppressor, a critical defense mechanism against the development of cancer. nih.govmedlineplus.gov Its activity is induced by a variety of cellular stresses, including DNA damage, oncogene activation, and hypoxia. nih.govnih.gov In response to these signals, p53 orchestrates a range of antiproliferative responses. nih.gov

One of its most prominent functions is to act as a transcription factor, a protein that binds to specific DNA sequences and regulates the expression of other genes. nih.govuniprot.org This regulation can lead to several outcomes, all aimed at preventing the propagation of damaged cells. These outcomes include:

Cell Cycle Arrest: p53 can halt the cell cycle at specific checkpoints, most notably the G1/S and G2/M transitions. nih.govnih.gov This pause provides the cell with time to repair DNA damage before it can be replicated and passed on to daughter cells. medlineplus.govnih.gov A key target of p53 in this process is the gene CDKN1A, which produces the p21 protein. wikipedia.orgnih.gov The p21 protein then inhibits cyclin-dependent kinases (CDKs), the engines that drive the cell cycle, effectively putting the brakes on cell division. wikipedia.orgnih.gov

Apoptosis (Programmed Cell Death): If the cellular damage is too severe to be repaired, p53 can initiate apoptosis, a process of controlled cell suicide. nih.govwikipedia.org This eliminates potentially cancerous cells from the body. nih.gov p53 can induce apoptosis by activating the expression of pro-apoptotic genes like BAX and repressing anti-apoptotic genes such as Bcl-2. uniprot.orgyoutube.com

DNA Repair: p53 can also directly activate the transcription of genes involved in DNA repair pathways, further contributing to the maintenance of genomic stability. wikipedia.org

Senescence: In some contexts, p53 can trigger cellular senescence, a state of irreversible growth arrest, which also serves as a potent anti-tumor mechanism. nih.govnih.gov

The importance of p53 as a tumor suppressor is underscored by the fact that the TP53 gene is the most frequently mutated gene in human cancers, with mutations found in over 50% of all tumors. wikipedia.orgmedlineplus.gov These mutations often lead to a loss of p53's ability to bind to DNA and regulate its target genes, thereby allowing damaged cells to proliferate uncontrollably. nih.govmedlineplus.gov

Architecture of the p53 Protein: Emphasizing the DNA-Binding Domain (DBD)

The human p53 protein is a modular protein composed of 393 amino acids, organized into several distinct functional domains. nih.govresearchgate.net This modular architecture allows for its complex and highly regulated functions.

The major functional domains of p53 include:

N-terminal Transactivation Domain (TAD): This region is responsible for activating the transcription of p53's target genes. nih.govnih.gov

Proline-Rich Region (PRR): This domain is also involved in the apoptotic activity of p53. researchgate.netresearchgate.net

DNA-Binding Domain (DBD): This central core domain is arguably the most critical for p53's tumor suppressor function. nih.govnih.gov It is responsible for recognizing and binding to specific DNA sequences, known as p53 response elements, in the regulatory regions of its target genes. nih.govvirginia.edu The vast majority of cancer-associated mutations in the TP53 gene occur within the DBD, highlighting its essential role. nih.govrcsb.org The DBD has a characteristic immunoglobulin-like β-sandwich fold that serves as a scaffold for the DNA-binding surface. rcsb.orgnih.gov This surface is composed of two large loops and a loop-sheet-helix motif, which make direct contact with the DNA. rcsb.org

Tetramerization Domain (OD): This domain enables four p53 protein monomers to assemble into a functional homotetramer. nih.govnih.gov This tetrameric structure is crucial for the stability and DNA-binding activity of p53. wikipedia.orgnih.gov

C-terminal Regulatory Domain (CTD): This region is involved in regulating p53's activity and can bind to DNA non-specifically. nih.govyoutube.com

Table 1: Functional Domains of the Human p53 Protein

DomainAmino Acid Residues (approximate)Primary Function
N-terminal Transactivation Domain (TAD)1-61Transcriptional activation
Proline-Rich Region (PRR)61-94Apoptotic activity
DNA-Binding Domain (DBD) 94-292 Sequence-specific DNA binding
Tetramerization Domain (OD)323-356Formation of the functional tetramer
C-terminal Regulatory Domain (CTD)356-393Regulation of DNA binding

Specificity and Context of the Cellular tumor antigen p53 (217-225) Peptide Fragment within the DBD

Wild-type p53 peptides, including sequences from this region, are considered important candidates for the development of cancer vaccines. nih.gov The rationale is that alterations in p53 in tumor cells can lead to the presentation of these non-mutated peptide sequences on the cell surface by HLA class I molecules, making them targets for the immune system, specifically CD8+ T cells. nih.gov Studies have shown that CD8+ T cells from both healthy individuals and cancer patients can recognize and respond to various wild-type p53 peptides, suggesting the potential for these fragments to elicit an anti-tumor immune response. nih.gov The peptide spanning residues 217-225 is one of several such epitopes that have been investigated for their immunogenic potential.

Historical Perspectives on the Identification and Characterization of Key p53 Functional Regions

The journey to understanding p53 has been marked by significant shifts in scientific paradigms. nih.gov

1979: The Discovery: The p53 protein was first identified in 1979 by several independent research groups. asu.eduresearchgate.net Initially, it was found to be associated with the SV40 large T antigen in virus-transformed cells and was also detected through the humoral response of mice to certain tumor cells. nih.govasu.edufree.fr Due to its high levels in tumor cells, p53 was initially misclassified as an oncogene, a protein that promotes cancer. nih.gov

The 1980s: A Paradigm Shift: Throughout the 1980s, accumulating evidence began to challenge the oncogene theory. Studies revealed that the TP53 gene was often inactivated or deleted in tumors. nih.gov A pivotal moment came in 1989 when it was demonstrated that wild-type p53 could actually suppress the transformation of cells by known oncogenes. oup.com This led to the reclassification of p53 as a tumor suppressor gene.

The 1990s: Unraveling the Structure and Function: The 1990s saw a surge in research focused on elucidating the mechanisms of p53's function. The identification of its role as a transcription factor was a major breakthrough. tennessee.edu The modular domain structure of the protein was mapped, with studies defining the N-terminal transactivation domain, the central DNA-binding domain, and the C-terminal tetramerization domain. nih.govpnas.org The first crystal structure of the p53 core domain bound to DNA was solved, providing a detailed three-dimensional framework for understanding how p53 interacts with the genome and how mutations can disrupt this function. rcsb.org These structural insights were critical in solidifying the understanding of the DBD as the central functional unit for p53's tumor suppressive activities. The discovery of p53's ability to induce apoptosis further solidified its role as a guardian against cancer.

This historical progression, from an apparent oncogene to the quintessential tumor suppressor, illustrates the dynamic nature of scientific discovery and has paved the way for our current, more nuanced understanding of this critical protein and its constituent domains.

Properties

sequence

VVPCEPPEV

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Cellular tumor antigen p53 (217-225)

Origin of Product

United States

Structural Elucidation and Conformational Analysis of Cellular Tumor Antigen P53 217 225

Methodologies for Structural Determination of p53 DBD and Relevant Fragments

A combination of high-resolution experimental techniques and computational methods has been employed to unravel the complex structural landscape of the p53 DBD and its constituent fragments.

Crystal structures reveal that the 217-225 sequence is part of a surface-exposed loop connecting β-strand S6 and β-strand S7 (the S6-S7 loop). oup.com In crystals of the DNA-free p53 core domain, this loop region can adopt a conformation that is incompatible with DNA binding, highlighting its potential for conformational change. nih.gov When the p53 DBD is complexed with DNA, the conformation of its loops, including the S6-S7 loop, becomes more defined. The precise conformation can, however, vary depending on the specific DNA response element it is bound to and the crystal packing environment. For example, analysis of the mouse p53 core domain structure showed that while the central β-sandwich architecture is largely unchanged between DNA-bound and DNA-free states, loop regions crucial for binding undergo significant rearrangement. nih.gov

Table 1: X-ray Crystallography Data on p53 DBD Structures This table is interactive. You can sort and filter the data by clicking on the headers.

PDB ID Description Resolution (Å) Key Insight for Loop Regions Reference
2XWR Human p53 DBD with extended N-terminus 1.68 Provides a high-resolution view of the DBD scaffold, including the S6-S7 loop in a specific conformation. rcsb.org
2AHI Human p53 DBD 1.85 Used as a starting structure for molecular dynamics simulations to study loop dynamics. oup.com
Mouse p53 Core Domain DNA-free mouse p53 DBD 2.7 Reveals significant conformational rearrangement in a loop region (important for DNA binding) compared to the DNA-bound state. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamics and Solution Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein structure and dynamics in solution, providing information that is complementary to the static pictures from X-ray crystallography. escholarship.orgtum.de NMR studies on the p53 DBD have been crucial for characterizing the motion and conformational exchange occurring on a wide range of timescales (picoseconds to seconds).

Computational approaches, particularly molecular dynamics (MD) simulations, provide a dynamic, atomic-level view of protein conformational landscapes. bonvinlab.org Extensive all-atom explicit solvent MD simulations have been performed on the wild-type and mutant forms of the p53 DBD. oup.comnih.gov

These simulations have revealed that the S6-S7 loop (residues 208-213, encompassing part of the 217-225 region) exhibits significant conformational plasticity. oup.com Studies have characterized distinct conformational states of this turn, described as 'closed', 'open', and 'far-open', based on the distance between the Cα atoms of specific residues like Arg209 and Asp259. oup.com The wild-type DBD predominantly samples the 'closed' and 'open' states, while certain destabilizing mutants show an increased tendency to populate the 'far-open' state. oup.com These computational findings suggest that the conformational equilibrium of this loop is finely tuned and can be perturbed by mutations, which may contribute to the loss of p53 function. oup.com

Intrinsic Conformational Features and Secondary Structure Elements of Cellular tumor antigen p53 (217-225)

The p53 segment 217-225, with the sequence NH2-Thr-Ser-Pro-Tyr-Ala-Leu-Asn-Lys-Met-COOH, is located within the S6-S7 loop of the DBD. As a loop region connecting two β-strands, it does not possess a persistent, well-defined secondary structure like an α-helix or β-sheet. Instead, its conformation is best described as a flexible or disordered coil.

MD simulations and NMR data confirm that this region is highly dynamic. oup.comescholarship.org This intrinsic flexibility allows the loop to sample a broad conformational space, which may be functionally important for the allosteric regulation of DNA binding or for interactions with other proteins. While the isolated peptide is likely to be largely unstructured in solution, its conformation within the context of the folded DBD is constrained by its connections to the stable β-sandwich scaffold. nih.gov

Influence of DBD Tertiary Folds and Quaternary Assembly on p53 (217-225) Conformation

The conformation of the 217-225 loop is heavily influenced by the global structure of the p53 protein at both the tertiary and quaternary levels.

Tertiary Structure: The DBD's tertiary fold, an immunoglobulin-like β-sandwich, acts as a stable scaffold that anchors the N- and C-terminal ends of the 217-225 loop. nih.gov This scaffolding limits the loop's conformational freedom compared to an unconstrained peptide. The stability of this scaffold is itself dependent on factors like the proper coordination of a zinc ion by Cys176, His179, Cys238, and Cys242. bioinf.org.uknih.gov Disruption of zinc binding, often by mutation, can destabilize the entire DBD, leading to global unfolding and a complete loss of defined structure for the 217-225 region.

Structural Impact of Point Mutations within the p53 (217-225) Sequence

Missense mutations in the p53 DBD are found in over 50% of human cancers. bioinf.org.uk These mutations are broadly classified as either DNA-contact mutations, which disrupt direct interactions with DNA, or structural mutations, which compromise the stability and conformation of the DBD. nih.gov While the most frequent "hotspot" mutations occur at other sites (e.g., R175, R248, R273), mutations can and do occur within the 217-225 region. nih.govplos.org

A mutation within this loop, such as a substitution of one of its residues, can have several structural consequences:

Local Conformational Change: The substitution of an amino acid can alter the local backbone and side-chain interactions, leading to a different preferred conformation for the loop.

Altered Flexibility: A mutation might increase the loop's flexibility, potentially leading to partial unfolding, or decrease its flexibility, restricting the necessary motions for function.

Global Destabilization: Even a mutation in a surface loop can have long-range effects, disrupting the network of interactions that maintains the stability of the entire β-sandwich core. cellular-protein-chemistry.nl The Y220C mutation, located just outside this segment, is a well-known example of a structural mutation that creates a cavity, reduces the thermodynamic stability of the protein, and leads to its misfolding and aggregation. nih.gov

MD simulations of various mutants have shown that structural mutations can alter the conformational landscape of loop regions. For instance, destabilizing mutants have been shown to shift the equilibrium of the S6-S7 loop towards non-native "open" conformations, which can be a precursor to unfolding and aggregation. oup.com

Table 2: Examples of p53 Mutations and their Structural Impact This table is interactive. You can sort and filter the data by clicking on the headers.

Mutation Location Classification Structural Impact Reference
R249S Loop L3 Structural / Hotspot Causes local distortion around the mutation site and increases the flexibility of the entire β-sandwich scaffold. cellular-protein-chemistry.nl
Y220C Near S7-S8 loop Structural Creates a surface cavity, reduces thermodynamic stability, leads to misfolding and aggregation. nih.gov
R175H Loop L2 / Zinc binding Structural / Hotspot Disrupts zinc coordination, leading to major structural perturbation and loss of stability. nih.govnih.gov
R273H Loop L3 / DNA Contact DNA Contact Alters a key arginine residue that directly contacts the DNA backbone, abrogating binding without majorly unfolding the protein. nih.gov

Molecular Interactions Mediated by Cellular Tumor Antigen P53 217 225

Protein-Protein Interactions Involving Cellular tumor antigen p53 (217-225) Region

The function of p53 is tightly regulated by a network of protein-protein interactions. The 217-225 region, as part of the core domain, is implicated in several of these critical interactions, either through direct contact or by allosterically influencing binding events at other sites.

Murine double minute 2 (MDM2) and its homolog MDMX are the principal negative regulators of p53. aacrjournals.orgmdpi.com While the primary and highest-affinity interaction occurs between the N-terminal domain of MDM2 and the N-terminal transactivation domain of p53, a second interaction site is crucial for p53 regulation. aacrjournals.orgnih.gov Research has shown that the central acidic domain of MDM2 interacts directly with the p53 core domain (DBD). nih.govnih.gov This interaction is essential for MDM2 to function as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation. mdpi.comnih.gov

Binding of the MDM2 acidic domain to the p53 core can induce a conformational change in p53, causing it to adopt a "mutant-like" structure that is incompetent for DNA binding. nih.gov Since the 217-225 region is an integral part of this core domain, its structure and accessibility are involved in mediating this critical regulatory interaction. MDMX, which lacks E3 ligase activity itself, forms a heterodimer with MDM2 to enhance the degradation of p53, thus also relying on the interaction with the p53 core domain. aacrjournals.orgdovepress.comnih.gov

For p53 to activate gene expression, it must recruit transcriptional co-activators, such as p300 and its paralog CREB-binding protein (CBP). nih.govnih.gov These proteins are histone acetyltransferases that help to open up chromatin and facilitate transcription. The primary binding sites for p300/CBP on p53 are located in the N-terminal and C-terminal domains. nih.gov

As the "guardian of the genome," p53 is intimately involved in the DNA damage response, in part by interacting with proteins of various DNA repair pathways, including nucleotide excision repair (NER) and homologous recombination (HR). wikipedia.orgunisr.it The p53 protein can physically interact with key repair factors like Rad51, which is essential for HR. nih.govnih.gov

Interacting Proteinp53 Binding RegionRole of 217-225 RegionFunctional Outcome
MDM2Core Domain (secondary site) nih.govnih.govPart of the interaction surface.Promotes p53 ubiquitination and degradation; inhibits DNA binding. mdpi.comnih.gov
MDMXCore Domain (as part of MDM2/MDMX complex) aacrjournals.orgdovepress.comIndirectly involved via complex formation.Enhances MDM2-mediated p53 degradation. aacrjournals.org
p300/CBPN- and C-terminal domains (primary sites) nih.govAllosterically modulates recruitment.Co-activation of p53 target genes. nih.gov
Rad51Regions 94-160 and 264-315 nih.govAllosterically modulates binding affinity.Involvement in homologous recombination DNA repair. nih.govnih.gov

Involvement in p53 Oligomerization and Higher-Order Complex Assembly

The functional state of the cellular tumor antigen p53 is intrinsically linked to its quaternary structure. While the protein's primary sequence contains distinct domains responsible for different aspects of its function, the assembly into oligomeric and higher-order complexes is crucial for its activity and regulation. The region encompassing amino acids 217-225 is located within the p53 DNA-binding domain (DBD). nih.govmdpi.com Although the canonical, transcriptionally active tetramer is formed via a separate C-terminal tetramerization domain (residues 324-355), the DBD, including the 217-225 segment, is critically involved in the formation of non-physiological, higher-order protein complexes and pathological aggregates. mdpi.comnih.gov

The wild-type p53 protein is thermodynamically unstable, and its DNA-binding domain is particularly prone to misfolding and aggregation. nih.govpnas.org This inherent instability is a key factor in the loss of p53 function in many cancers. The aggregation process often begins with the formation of smaller oligomers that can then assemble into larger structures, including amyloid-like fibrils and amorphous aggregates. mdpi.comfrontiersin.org This aggregation pathway represents an alternative to the formation of functional tetramers and is a significant mechanism of p53 inactivation.

Oncogenic missense mutations, which are frequently found in the DBD, exacerbate this tendency to aggregate. mdpi.comnih.gov Mutations in residues near the 217-225 region, such as the hotspot mutation Y220C, are known to destabilize the protein's fold, promoting its aggregation. nih.gov These mutant forms of p53 not only lose their tumor-suppressive functions but can also gain new oncogenic properties. nih.govmdpi.com They can co-aggregate with wild-type p53, as well as with the related tumor suppressor proteins p63 and p73, sequestering them into non-functional complexes and exerting a dominant-negative effect. nih.govnih.gov

These higher-order aggregates involve complex interactions. Under conditions of cellular stress, molecular chaperones like Heat Shock Proteins (HSPs) may interact with folding intermediates of mutant p53. researchgate.net In some contexts, mutant p53 can also form dense aggregates with polyadenylated RNA in the nucleolus or phase-separate in the cytoplasm. mdpi.com The formation of these various complexes, driven by the instability of the DBD, represents a significant departure from the regulated assembly of functional p53 tetramers.

The following table summarizes the distinct types of p53 complexes and the role of different domains in their assembly.

Complex Type Primary Domain Involved Key Drivers Resulting Function
Functional Tetramer C-Terminal Tetramerization Domain (TD)Specific protein-protein interactions within the TD motif.Transcriptional activation, tumor suppression. nih.gov
Pathological Aggregates (Oligomers, Fibrils) DNA-Binding Domain (DBD)Inherent instability, destabilizing cancer-associated mutations (e.g., Y220C). mdpi.comnih.govLoss of tumor suppressor function, dominant-negative effects, gain-of-function oncogenic activities. nih.govmdpi.com
Co-Aggregates DNA-Binding Domain (DBD)Interaction of mutant p53 with wild-type p53, p63, or p73. nih.govnih.govSequestration and inactivation of other tumor suppressor proteins. nih.gov
Multi-Protein Complexes DNA-Binding Domain (DBD) and other domainsInteractions of mutant p53 with molecular chaperones (e.g., HSPs) and other cellular proteins. researchgate.netAltered protein stability, chemoresistance. researchgate.net

Compound-Name

Compound Name
Cellular tumor antigen p53
p63
p73

Post Translational Modifications and Regulatory Mechanisms of Cellular Tumor Antigen P53 217 225

Identification and Functional Characterization of Phosphorylation Sites within p53 (217-225)

Phosphorylation is one of the most extensively studied post-translational modifications of p53. While the majority of identified phosphorylation sites are located in the N-terminal transactivation domain and the C-terminal regulatory domain, the DNA-binding domain (DBD) is also subject to this modification. Phosphorylation within the DBD can impact p53's transcriptional activity and stability.

Currently, there is limited direct evidence in the scientific literature detailing specific phosphorylation events within the 217-225 peptide sequence. However, research has identified phosphorylation sites in close proximity. For instance, Serine 215 (Ser215) has been identified as a site phosphorylated by the Aurora B kinase, a modification that can promote p53 degradation. The phosphorylation of residues within the DBD is a critical regulatory mechanism, as demonstrated by the identification of several other sites in this domain, such as Ser183 and Thr211. These modifications can inhibit the transcriptional activity of p53.

Table 1: Documented Phosphorylation Sites in the p53 DNA-Binding Domain
ResidueModifying KinaseReported Function
Ser183Aurora B kinaseInhibits transcriptional activity
Ser215Aurora B kinasePromotes p53 degradation
Ser269Aurora B kinaseInhibits transcriptional activity
Thr211Aurora B kinasePromotes p53 degradation
Thr284Aurora B kinaseInhibits transcriptional activity

Acetylation and Deacetylation Events Affecting Cellular tumor antigen p53 (217-225) and its Function

Acetylation, the addition of an acetyl group to lysine (B10760008) residues, is another key PTM that activates p53. This modification is known to enhance p53's stability and its ability to bind to DNA. The primary sites of p53 acetylation are in the C-terminal domain, but several lysine residues within the DNA-binding domain (DBD) have also been identified as targets for acetylation.

Direct acetylation within the 217-225 amino acid sequence has not been extensively documented. This is due to the absence of lysine residues, the primary targets for acetylation, within this specific VVPYEPPEV sequence. However, the DBD contains several important acetylation sites, such as Lysine 120 (K120) and Lysine 164 (K164). Acetylation at K120, catalyzed by the MYST family acetyltransferases hMOF and TIP60, is particularly interesting as it selectively promotes the transcription of pro-apoptotic genes. This highlights how PTMs in the DBD can fine-tune the specific downstream effects of p53 activation. Deacetylation, mediated by enzymes like histone deacetylases (HDACs) and Sirtuins, reverses this process, thereby downregulating p53 activity.

Table 2: Key Acetylation Sites within the p53 DNA-Binding Domain
ResidueModifying AcetyltransferaseReported Function
Lys120hMOF, TIP60Selectively induces apoptosis
Lys164CBP/p300Enhances p53-dependent apoptosis

Ubiquitination and Sumoylation of p53 (217-225) and Their Impact on Stability and Localization

Ubiquitination and sumoylation are PTMs that involve the attachment of small proteins, ubiquitin and SUMO (Small Ubiquitin-like Modifier) respectively, to lysine residues. Ubiquitination is famously known for targeting p53 for degradation by the proteasome, a process primarily mediated by the E3 ubiquitin ligase MDM2. While the main ubiquitination sites are in the C-terminus, studies have shown that lysine residues within the DNA-binding domain (DBD) can also be ubiquitinated. This modification within the DBD can reduce p53 stability.

The 217-225 peptide lacks lysine residues, making it an unlikely direct target for ubiquitination or sumoylation. However, the broader DBD contains several lysine residues that are known to be ubiquitinated.

Sumoylation of p53, on the other hand, does not typically lead to degradation but rather modulates its transcriptional activity and subcellular localization. The primary sumoylation site is Lysine 386 in the C-terminus. This modification can inhibit p53's ability to bind DNA. While direct sumoylation in the 217-225 region is not documented, the interplay of modifications across different domains collectively influences p53 function.

Table 3: PTMs Influencing p53 Stability and Localization via the DNA-Binding Domain
ModificationKey Residues in DBDPrimary E3 Ligase/EnzymeImpact
UbiquitinationMultiple conserved LysinesMDM2Reduces p53 stability, promotes degradation
SumoylationNot specified within DBDPIAS familyInhibits transcriptional activity, alters localization

Crosstalk and Hierarchical Regulation Among Different Post-Translational Modifications in the p53 (217-225) Region

The regulation of p53 is not governed by single, isolated PTMs but by a complex interplay and "crosstalk" between different modifications. These modifications can be synergistic or antagonistic, creating a sophisticated regulatory code that fine-tunes the p53 response to various cellular stresses.

Specific crosstalk events involving the 217-225 region have not been detailed in available research. However, general principles of p53 PTM crosstalk are well-established. For example, phosphorylation at certain N-terminal sites is often a prerequisite for subsequent acetylation of C-terminal lysines. A well-documented example of antagonistic crosstalk is the competition between acetylation and ubiquitination at the same lysine residues in the C-terminus. Acetylation of these sites protects p53 from MDM2-mediated ubiquitination and degradation, thereby stabilizing the protein and promoting its tumor-suppressive functions. Similarly, sumoylation at K386 can block subsequent acetylation by the enzyme p300. This intricate network of modifications across the entire p53 protein, including the DNA-binding domain, ensures a highly controlled and context-specific cellular response.

Functional Contributions of Cellular Tumor Antigen P53 217 225 to Cellular Processes

Role in p53-Dependent Transcriptional Activation and Repression

The full-length p53 protein functions as a transcription factor, binding to specific DNA sequences to regulate the expression of a wide array of genes. oup.comuniprot.org This regulation is central to its ability to control cell growth and respond to cellular stress. The p53 protein can activate genes that halt cell proliferation or repress genes that promote it. nih.gov

The p53 (217-225) fragment is located within the DNA-binding domain of the p53 protein, the region responsible for recognizing and binding to target DNA sequences. The ability of p53 to act as a transcription factor is dependent on the integrity of this domain. oup.com While the 217-225 sequence is a component of this critical region, studies detailing the direct participation of the isolated p53 (217-225) peptide in transcriptional activation or repression are not extensively available. Its contribution is understood as part of the larger domain structure that facilitates the binding of the full-length p53 protein to DNA.

Table 1: Key Genes Regulated by the Full-Length p53 Protein

GeneFunctionConsequence of Regulation by p53
CDKN1A (p21) Cyclin-dependent kinase inhibitorCell cycle arrest wikipedia.orgnih.gov
BAX Pro-apoptotic proteinInduction of apoptosis uniprot.org
MDM2 Negative regulator of p53Forms a negative feedback loop wikipedia.org
GADD45 DNA damage-inducible geneDNA repair and cell cycle arrest nih.govmdpi.com
PUMA Pro-apoptotic proteinInduction of apoptosis nih.gov

Significance of p53 (217-225) in Cell Cycle Arrest Pathways

Upon cellular stress, such as DNA damage, the p53 protein can halt the cell cycle to allow time for repair. wikipedia.org This is a crucial aspect of its tumor-suppressive function. The primary mechanism for this is the transcriptional activation of the CDKN1A gene, which produces the p21 protein. nih.govmdpi.com p21 inhibits cyclin-dependent kinases (CDKs), which are engines of cell cycle progression, leading to arrest at the G1/S or G2/M checkpoints. wikipedia.orgnih.gov

As a constituent of the DNA-binding domain, the p53 (217-225) region is structurally integral to the ability of the full-length p53 protein to bind to the CDKN1A gene promoter and induce cell cycle arrest. However, the specific and independent role of the p53 (217-225) peptide in directly mediating or influencing cell cycle arrest pathways has not been a primary focus of research. Its significance is inferred from its location within the functionally essential DNA-binding domain of the full p53 protein.

Involvement of p53 (217-225) in Apoptosis Induction and Regulation

When cellular damage is too severe to be repaired, p53 can trigger apoptosis, or programmed cell death, to eliminate potentially cancerous cells. wikipedia.org This is achieved through both transcription-dependent and independent mechanisms. Transcriptionally, p53 can upregulate pro-apoptotic genes like BAX, PUMA, and NOXA. uniprot.orgnih.gov It can also directly interact with proteins in the mitochondria to initiate the apoptotic cascade. nih.gov

The peptide p53 (217-225) has been identified as a target for the immune system. Specifically, it can be presented on the surface of tumor cells by HLA-A2 molecules, a component of the major histocompatibility complex (MHC). nih.gov This allows cytotoxic T lymphocytes (CTLs) to recognize and kill the tumor cells. nih.gov Therefore, in an immunological context, the p53 (217-225) peptide is directly involved in a process that leads to the death of cancer cells. Its role in the intrinsic apoptotic pathways is as a part of the larger p53 protein.

Participation in DNA Damage Response Mechanisms

The DNA damage response (DDR) is a complex network of pathways that detect, signal, and repair DNA lesions. wikipedia.org The p53 protein is a central hub in the DDR. mdpi.com When DNA damage occurs, kinases like ATM and ATR phosphorylate and activate p53, leading to its stabilization and accumulation. mdpi.comwikipedia.org Activated p53 then orchestrates a response that can include cell cycle arrest, activation of DNA repair genes, or apoptosis. wikipedia.orgmdpi.com

The structural integrity of the DNA-binding domain, which includes the 217-225 sequence, is paramount for p53 to execute its functions within the DDR. For instance, p53 transcriptionally activates genes like DDB2 and XPC, which are involved in nucleotide excision repair. mdpi.com The contribution of the p53 (217-225) fragment is thus structural, enabling the full-length protein to bind to the regulatory regions of these DNA repair genes.

Table 2: Research Findings on p53 and Cellular Processes

Cellular ProcessKey Findings Related to Full-Length p53Relevance of p53 (217-225)
Transcriptional Regulation Acts as a transcription factor to activate or repress numerous genes. nih.govPart of the DNA-binding domain essential for this function.
Cell Cycle Arrest Induces arrest at G1/S and G2/M checkpoints via p21. nih.govmdpi.comStructurally contributes to the binding of p53 to the p21 promoter.
Apoptosis Triggers apoptosis through transcriptional and non-transcriptional mechanisms. nih.govuniprot.orgIdentified as an epitope for cytotoxic T lymphocyte recognition, leading to tumor cell lysis. nih.gov
DNA Damage Response Central coordinator of the response to DNA damage, activating repair pathways. mdpi.commdpi.comComponent of the domain required for binding to DNA repair gene promoters.
Autophagy & Senescence Modulates autophagy and is a key trigger for cellular senescence. mdpi.comnih.govrupress.orgNo direct role identified; its importance is inferred from its structural role in the full protein.

Impact on Autophagy, Metabolism, and Cellular Senescence Pathways

The functions of p53 extend to regulating autophagy, cellular metabolism, and senescence. Autophagy is a cellular recycling process that p53 can either promote or inhibit depending on the context. nih.govmdpi.com p53 also influences metabolism, for example, by regulating the expression of TIGAR, an enzyme that can limit glycolysis. nih.gov Furthermore, p53 is a key mediator of cellular senescence, a state of irreversible growth arrest that can act as a barrier to tumor progression. mdpi.comrupress.org

The intricate roles of the full-length p53 protein in these pathways are well-documented. For instance, sustained p53 activity is required to induce and maintain the senescent state, often through the activation of p21. rupress.org While the p53 (217-225) fragment is part of the protein machinery that carries out these functions, specific studies detailing its direct and independent impact on autophagy, metabolism, or senescence are limited. Its role is primarily understood through its contribution to the structural integrity of the DNA-binding domain of the full p53 protein.

Pathological Implications of Alterations Within Cellular Tumor Antigen P53 217 225

Recurrent Somatic Mutations within the p53 (217-225) Region in Human Cancers

Somatic mutations in the TP53 gene represent one of the most frequent genetic alterations in human malignancies, with a significant concentration of these mutations occurring within the DBD. nih.govcosmickb.org The 217-225 region is a notable site for these cancer-driving mutations. These alterations are not uniformly distributed across all cancer types, exhibiting distinct frequencies and spectra that can offer insights into tumor etiology and biology.

The Y220C mutation, located at codon 220 within the 217-225 region, stands out as a significant hotspot mutation in a variety of human cancers. nih.govnih.gov Analysis of large cancer genomics datasets has revealed that mutations at this position are nearly as common as some of the most well-known TP53 hotspot mutations. nih.gov The prevalence of the Y220C mutation underscores its critical role in tumorigenesis across different tissues. While Y220C is the most prominent, other less frequent missense mutations have been identified within the 217-225 region, including alterations at positions such as V218, P219, and E221, further highlighting the functional importance of this segment. nih.govnih.gov

Cancer TypeY220C Mutation PrevalenceOther Reported Mutations in the 217-225 Region
Ovarian CancerHighP219L, E221K, V218M
Breast CancerModerateP219L, E221K
Lung CancerModerateData primarily highlights Y220C
Colorectal CancerModerateData primarily highlights Y220C
Gastric CancerModerateData primarily highlights Y220C
Esophageal CancerHighData primarily highlights Y220C
Pancreatic CancerModerateData primarily highlights Y220C

This table provides a generalized overview based on available data. Specific frequencies may vary depending on the cohort and study methodology.

The Y220C mutation serves as a classic example of a structural mutation that profoundly destabilizes the p53 protein. youtube.com This mutation is situated at the edge of the β-sandwich core of the DBD. nih.gov The substitution of the bulky tyrosine residue with a much smaller cysteine residue creates a significant cavity on the protein's surface. nih.govcancer.gov This alteration disrupts local hydrophobic packing and introduces a major structural flaw, leading to a dramatic decrease in the thermodynamic stability of the protein. nih.govresearchgate.net Consequently, at physiological body temperature, a large fraction of the p53 Y220C mutant protein is unfolded and thus, functionally inert. researchgate.net

This structural instability directly translates to a loss of function, as the mutant protein is unable to properly bind to the specific DNA response elements of its target genes. youtube.com This abrogation of DNA binding capacity cripples its role as a transcriptional activator, thereby silencing the downstream pathways that control cell cycle arrest and apoptosis. cancer.gov Other mutations within the S7-S8 loop also contribute to structural perturbations, emphasizing the critical role of this region in maintaining the architectural integrity necessary for p53's tumor suppressor function. nih.govosu.edu

Mechanisms of p53 (217-225) Dysfunction in Tumorigenesis

The oncogenic impact of mutations within the 217-225 region of p53 is multifaceted, contributing to cancer development through several key mechanisms that dismantle the cell's natural defenses against malignancy.

The most direct consequence of mutations like Y220C is the abrogation of p53's tumor suppressor activities. cancer.govyoutube.com In its wild-type form, p53 acts as a crucial cellular sentinel, responding to oncogenic stress signals such as DNA damage by halting the cell cycle to allow for repair or, in cases of severe damage, by initiating programmed cell death (apoptosis). cancer.govnih.gov By destabilizing the protein and preventing its interaction with DNA, mutations in the 217-225 region effectively dismantle this critical checkpoint. youtube.comcancer.gov This failure of surveillance allows cells with accumulating genetic errors to survive and proliferate, paving the way for neoplastic transformation. nih.gov

Beyond simple loss of function, some p53 mutants can actively interfere with the function of the remaining wild-type p53 allele, a phenomenon known as the dominant-negative effect. youtube.comp53.fr Since p53 functions as a tetramer, the incorporation of even one mutant p53 protein can compromise the function of the entire complex, preventing it from binding to DNA effectively. nih.gov This dominant-negative action can be a potent oncogenic driver, as it essentially silences the remaining functional p53 in the cell. nih.gov

Furthermore, a growing body of evidence indicates that many p53 mutants acquire novel oncogenic properties, termed gain-of-function (GOF). youtube.com These GOF activities are independent of wild-type p53 and can actively promote various aspects of tumorigenesis. p53.fr Mutant p53 proteins can engage in aberrant interactions with other cellular proteins, including other transcription factors, to drive the expression of genes that promote increased proliferation, metabolic reprogramming, invasion, and metastasis. p53.fr The accumulation of the stabilized mutant p53 protein within the tumor cell is a key prerequisite for these neomorphic functions.

Correlation of p53 (217-225) Mutant Status with Cellular Phenotypes in Disease Models

The introduction of p53 mutations from the 217-225 region into experimental models, ranging from cancer cell lines to animal models, has consistently demonstrated a correlation with the acquisition of malignant cellular phenotypes.

p53 MutantAssociated Cellular PhenotypeIllustrative Disease Model
Y220CIncreased Cell ProliferationBreast Cancer Cell Lines
Y220CResistance to ApoptosisLung Cancer Cell Lines
Y220CAbrogation of G1 Cell Cycle ArrestVarious Cancer Cell Lines
Y220CEnhanced Cell Migration and InvasionBreast and Pancreatic Cancer Models
Y220CPromotion of Tumor Growth in vivoXenograft Models
Other 217-225 MutantsLoss of Transcriptional ActivityYeast-based Functional Assays

This table synthesizes findings from a range of preclinical studies. The manifestation of specific phenotypes can be influenced by the cellular and tumor microenvironment context.

Specifically, the Y220C mutant has been shown to confer a proliferative advantage, an inability to undergo cell cycle arrest in response to DNA damage, and a marked resistance to programmed cell death. cancer.gov In more physiologically relevant three-dimensional culture systems and in animal models, these mutations are associated with an increased capacity for cell migration and invasion, which are hallmarks of metastatic progression. youtube.com While the specific cellular consequences can be influenced by the exact nature of the mutation and the genetic background of the cancer cell, the consistent outcome is the promotion of a more aggressive and therapeutically challenging disease state. nih.govyoutube.com

Advanced Methodologies for Investigating Cellular Tumor Antigen P53 217 225

Peptide Synthesis and Derivatization for Biochemical and Structural Studies

The primary method for generating the p53 (217-225) peptide for research purposes is automated solid-phase peptide synthesis (SPPS). nih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. nih.gov The Fmoc/t-Bu (9-fluorenylmethoxycarbonyl/tert-butyl) protecting-group strategy is most commonly employed. nih.gov In this process, the N-terminus of each incoming amino acid is temporarily protected by an Fmoc group, which is removed with a mild base like piperidine (B6355638) before the next amino acid is coupled. nih.gov Side-chain functional groups are protected by acid-labile tert-butyl groups.

Coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and activators like DIEA (N,N-diisopropylethylamine) are used to facilitate the formation of the peptide bond. nih.gov Once the full peptide sequence is assembled, it is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). nih.gov The crude peptide is then purified to high homogeneity using reverse-phase high-performance liquid chromatography (HPLC).

This synthetic approach allows for precise control over the peptide sequence and facilitates the incorporation of various modifications for specialized studies. rsc.org These derivatizations can include:

Isotopic Labeling: Incorporating stable isotopes (e.g., ¹³C, ¹⁵N) into specific amino acids for nuclear magnetic resonance (NMR) studies.

Fluorophore Conjugation: Attaching fluorescent probes (e.g., fluorescein (B123965) isothiocyanate) to the N-terminus or specific side chains to enable detection in fluorescence-based assays. nih.gov

Biotinylation: Adding a biotin (B1667282) tag to facilitate immobilization on streptavidin-coated surfaces for binding assays like Surface Plasmon Resonance.

Incorporation of Unnatural Amino Acids: Replacing natural amino acids with synthetic analogs to probe structural requirements or enhance stability. mdpi.com

Site-Specific Phosphorylation: Introducing phosphoserine, phosphothreonine, or phosphotyrosine during synthesis to mimic post-translational modifications (PTMs) and study their effects on protein interactions and conformation. nih.gov

Table 1: Key Reagents in the Synthesis of p53 (217-225) via Fmoc-SPPS

ReagentFunction
Rink Amide Resin Solid support for peptide chain assembly, yielding a C-terminal amide upon cleavage.
Fmoc-protected amino acids Building blocks of the peptide with temporary N-terminal protection.
Piperidine in DMF Reagent for removing the Fmoc protecting group from the N-terminus.
HBTU/DIEA Coupling reagents that activate the carboxylic acid group for peptide bond formation.
Trifluoroacetic Acid (TFA) Strong acid used for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.

Biophysical Techniques for Analyzing p53 (217-225) Interactions and Conformation

Investigating the physical properties of the p53 (217-225) peptide and its interactions with other molecules is crucial for understanding its biological role. rsc.org A variety of biophysical techniques are employed for this purpose. nih.gov

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful, label-free techniques used to quantify the binding kinetics and thermodynamics of molecular interactions. rsc.orgrsc.org

Surface Plasmon Resonance (SPR) is an optical technique that measures real-time binding events on a sensor chip surface. mdpi.com In a typical experiment involving the p53 (217-225) peptide, one molecule (the ligand, e.g., the peptide itself or an antibody targeting it) is immobilized on the chip, and its binding partner (the analyte, e.g., a potential drug or interacting protein) is flowed over the surface. nih.gov The binding causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. mdpi.com This allows for the determination of key kinetic parameters:

Association rate constant (kₐ): The rate at which the complex forms.

Dissociation rate constant (kₔ): The rate at which the complex breaks apart. mdpi.com

Equilibrium dissociation constant (Kₗ): A measure of binding affinity, calculated as kₔ/kₐ. researchgate.net

SPR has been used extensively to study the interactions of p53 domains and full-length p53 with various binding partners, including inhibitors like Nutlin-3 and proteins like MDM2. nih.govpnas.org For the p53 (217-225) fragment, SPR could be used to screen for antibodies that specifically recognize this epitope or to test small molecules designed to bind to this region, particularly in its mutated forms like Y220C. mdpi.com

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. youtube.comwur.nl In an ITC experiment, a solution of the analyte is titrated into a sample cell containing the ligand. nih.gov The resulting heat change is measured, providing a complete thermodynamic profile of the interaction in a single experiment, including:

Binding Affinity (Kₐ or Kₗ)

Binding Enthalpy (ΔH)

Binding Entropy (ΔS)

Stoichiometry (n) of the interaction. rsc.org

ITC is invaluable for validating direct binding and understanding the forces driving the interaction (e.g., hydrogen bonds, hydrophobic interactions). nih.gov It has been used to characterize the binding of small molecules to the p53 Y220C mutant and the interaction between p53 domains and other proteins like BCL-xL. nih.govgla.ac.uk

Circular Dichroism (CD) Spectroscopy and Fluorescence Spectroscopy

These spectroscopic techniques provide insights into the conformation and local environment of the peptide.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is a widely used technique for analyzing the secondary structure of peptides and proteins. While the short p53 (217-225) peptide is likely to be a random coil in solution, CD spectroscopy can detect conformational changes upon binding to another molecule or under different environmental conditions (e.g., temperature, pH, solvent polarity). unito.it For example, a transition from a random coil to a more ordered structure upon binding would be observable as a distinct change in the CD spectrum.

Fluorescence Spectroscopy measures the fluorescence emitted by intrinsic fluorophores (like tryptophan or tyrosine) or extrinsic fluorescent labels attached to the peptide. unito.it The p53 (217-225) peptide contains a tyrosine (Y220) residue, whose intrinsic fluorescence is sensitive to its local environment. Changes in fluorescence intensity or emission wavelength can indicate binding events or conformational changes that alter the solvent exposure of the tyrosine residue. nih.gov Fluorescence polarization (FP) is a related technique used to study molecular interactions. researchgate.net By measuring the change in polarization of light emitted from a fluorescently labeled peptide upon binding to a larger molecule, FP can be used to determine binding affinities, making it a valuable tool for high-throughput screening of inhibitors. researchgate.net

Mass Spectrometry-Based Approaches for p53 (217-225) Modification Analysis

Mass spectrometry (MS) is an indispensable tool for confirming the successful synthesis of the p53 (217-225) peptide by verifying its exact molecular weight. nih.gov More importantly, it is the gold standard for identifying and localizing post-translational modifications (PTMs). nih.govfrontiersin.org

The p53 protein is subject to extensive PTMs, including phosphorylation, acetylation, and ubiquitination, which regulate its stability and activity. nih.govoup.com The 217-225 region can be subject to modifications, such as phosphorylation at Tyrosine 220 (Y220).

The typical MS workflow for PTM analysis involves:

Proteolytic Digestion: The full-length p53 protein is cleaved into smaller peptides using an enzyme like trypsin.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The resulting peptide mixture is separated by liquid chromatography and introduced into a mass spectrometer. nih.gov

Fragmentation and Analysis: Peptides are selected and fragmented. The mass-to-charge ratio of the fragments is measured, generating a tandem mass spectrum.

Sequence and Modification Identification: The spectrum is analyzed to determine the amino acid sequence. A mass shift corresponding to the mass of a specific modification (e.g., +80 Da for a phosphate (B84403) group) on a specific residue confirms the presence and location of the PTM. nih.gov

For the p53 (217-225) peptide, MS analysis can precisely confirm if Y220 is phosphorylated. nih.gov This is critical for studies aiming to understand how specific modifications in this region impact p53 structure and its interaction with other proteins. In studies of covalent inhibitors targeting the Y220C mutant, LC-MS is used to confirm that the compound has formed a covalent bond with the cysteine residue by detecting the expected mass increase of the protein. nih.gov

Cell-Based Assays and Reporter Systems for Functional Characterization of p53 (217-225)

While biophysical methods analyze the peptide in isolation, cell-based assays are essential for understanding its functional relevance in a biological context. nih.govnih.gov

Reporter Gene Assays are a common method to measure the transcriptional activity of p53. indigobiosciences.comoup.com These systems utilize a reporter gene (e.g., luciferase or green fluorescent protein, GFP) under the control of a p53-responsive promoter. indigobiosciences.comnih.gov

Principle: Cells are engineered to express this reporter construct. When p53 is active, it binds to the promoter and drives the expression of the reporter gene, which can be quantified by measuring luminescence or fluorescence. nih.gov

Application: To study the impact of mutations within the 217-225 region, one can introduce full-length p53 containing a specific mutation (e.g., Y220C) into p53-null cells along with the reporter system. A loss of reporter activity compared to wild-type p53 would indicate that the mutation impairs its transcriptional function. nih.gov These assays are also used to screen for small molecules that can restore function to mutant p53. caymanchem.comnih.gov

Functional Assays in Yeast provide a powerful genetic system for screening p53 mutations. nih.govnih.gov Human p53 can function as a transcription factor in Saccharomyces cerevisiae. In one such assay, p53 activity drives the expression of the ADE2 gene. Yeast colonies with functional p53 will be white, while those with inactive mutant p53 will be red, providing a simple colorimetric readout of p53 function. nih.govnih.gov

Immunofluorescence and Cellular Localization: The p53 (217-225) peptide itself, if labeled with a fluorophore and made cell-permeable, could be used to study its interactions within the cell. nih.gov However, it is more common to use immunofluorescence with antibodies specific to p53 to study the localization of the full-length protein. Mutations in the 217-225 region could potentially alter p53's subcellular localization, which can be visualized by microscopy.

Cell Viability and Apoptosis Assays: The ultimate function of p53 is to suppress tumor growth, often by inducing apoptosis. nih.gov To test the functional consequence of a mutation in the 217-225 region, one can express the mutant p53 in cancer cells and measure its effect on cell proliferation or its ability to induce apoptosis in response to DNA damage. nih.gov For example, if the Y220C mutant fails to induce apoptosis following treatment with a DNA-damaging agent, it confirms the loss of this critical tumor-suppressive function. frontiersin.org

Gene Editing (e.g., CRISPR/Cas9) and Mutagenesis Strategies to Study p53 (217-225) Variants

To definitively study the role of the 217-225 region within the full-length p53 protein in a cellular environment, researchers rely on gene editing and mutagenesis techniques.

Site-Directed Mutagenesis is a classic molecular biology technique used to create specific, targeted changes in a DNA sequence. To study a variant like Y220C, researchers use primers containing the desired mutation to amplify a plasmid containing the wild-type p53 cDNA. nih.gov This creates a new plasmid that, when expressed in cells, produces the p53 Y220C mutant protein. This method is fundamental for generating the tools needed for the cell-based assays described above.

CRISPR/Cas9 Gene Editing allows for the precise modification of genes within the cell's own genome. nih.gov This powerful technology has been used to study p53 function. elifesciences.org

Principle: The Cas9 nuclease is guided by a guide RNA (gRNA) to a specific location in the genome—in this case, the region of the TP53 gene encoding amino acids 217-225. Cas9 creates a double-strand break (DSB) in the DNA. nih.gov

Creating Knockouts and Variants: The cell's natural DNA repair mechanisms can be exploited. Non-homologous end joining often introduces small insertions or deletions that can knock out the gene. Alternatively, providing a DNA repair template containing a specific mutation (e.g., Y220C) allows the cell to incorporate this change via homology-directed repair, creating a cell line that endogenously expresses the p53 mutant. exlibrisgroup.com

Table 2: Comparison of Mutagenesis and Gene Editing Techniques for Studying p53 (217-225)

TechniqueApproachPrimary UseAdvantage
Site-Directed Mutagenesis In vitro modification of a p53-cDNA-containing plasmid.Generating mutant p53 for overexpression in cell lines.Rapid, straightforward, and widely accessible for creating specific mutations. nih.gov
CRISPR/Cas9 In vivo editing of the endogenous TP53 gene in living cells.Creating isogenic cell lines with specific p53 mutations or knockouts. frontiersin.orgAllows for the study of the mutant protein at its natural expression level and in its native genomic context. elifesciences.org

Integrated Multi-Omics Approaches for Comprehensive Pathway Analysis

The intricate signaling networks governed by the cellular tumor antigen p53 and its constituent domains, including the 217-225 region, necessitate a holistic analytical approach. Integrated multi-omics, which combines data from various molecular layers such as genomics, transcriptomics, proteomics, and metabolomics, provides a powerful framework for constructing a comprehensive understanding of biological pathways. researchgate.netnih.gov This systems-biology-level perspective moves beyond the study of individual molecules to reveal how complex interactions drive cellular processes in both normal and pathological states, such as cancer. nih.govresearchgate.net By merging these diverse datasets, researchers can elucidate the functional consequences of p53 status, identify novel pathway components, and discover potential biomarkers. nih.govnih.gov

Detailed Research Findings

Integrative analyses have been pivotal in decoding the complex roles of p53. Studies combining transcriptomics and metabolomics have successfully mapped p53-dependent metabolic regulations. For instance, in human colon cancer cell lines, the depletion of p53 was found to significantly alter the expression of 1,317 genes and the levels of 283 metabolites. nih.gov This integrated approach revealed that pathways related to nucleotide and sulfur metabolism are critically dependent on p53. nih.gov Such studies provide a clear link between gene expression changes and their functional metabolic outcomes, offering a more complete picture of p53's role as a metabolic regulator. nih.govpnas.orgfrontiersin.org

Proteogenomics, the integration of proteomics and genomics, offers deeper insights into how genetic mutations in the TP53 gene affect the proteome. nih.govyoutube.com Research has shown that TP53 mutations are often associated with an increased abundance of the p53 protein, even when mRNA levels are not elevated, pointing to post-translational mechanisms affecting protein stability. nih.gov Furthermore, these mutations can lead to altered phosphorylation patterns on other proteins, such as TP53BP1, which in turn affects downstream signaling cascades like the G2M checkpoint. nih.gov This is particularly relevant for the p53 (217-225) region, as mutations within this sequence, such as the Y220C mutation, create neoepitopes that can be tracked from the genomic level to their ultimate impact on protein function and pathway activity. biorxiv.org

Advanced proteomic techniques for mapping protein-protein interactomes, such as BioID and rapid immunoprecipitation mass spectrometry of endogenous proteins (RIME), have been used to uncover the p53 interaction network under specific cellular conditions like nutrient stress. scienceopen.com These studies have identified novel p53 interactors, providing new nodes in the p53 signaling pathway. scienceopen.com Understanding these interactions is crucial for defining the specific functions of p53 domains, including the 217-225 peptide, which may be involved in mediating or modulating these protein-protein contacts.

The following interactive tables summarize key findings from representative multi-omics studies on p53 pathways.

Table 1: Exemplary Data from Integrated Transcriptomic and Metabolomic Analysis of p53-Altered Cells

This table illustrates how integrating different omics layers connects gene expression changes with their functional metabolic consequences. Data is compiled from studies on p53-deficient cell lines. nih.govnih.gov

Omics Layer Key Finding Example Molecules Affected Implicated Pathway
Transcriptomics Identification of 1,317 differentially expressed genes upon p53 depletion. nih.govGADD45A, SESN2, GTSE1 mdpi.comp53 signaling, Cell Cycle nih.govmdpi.com
Metabolomics Identification of 283 significantly altered metabolites upon p53 depletion. nih.govFumaric acid, Oxoglutaric acid, L-Thyronine nih.govNitrogen Metabolism, Glycolysis nih.gov
Integrated Analysis Strong correlation between altered gene expression and metabolite levels. nih.govGenes in nucleotide metabolism and corresponding nucleotide precursors. nih.govNucleotide Metabolism, Sulfur Metabolism nih.gov

Table 2: Novel p53 Interactors Identified via Advanced Proteomic Techniques

This table showcases newly discovered p53 binding partners identified through modern interactome mapping methods under specific cellular conditions. scienceopen.com

Interacting Protein Identification Method Cellular Condition Potential Functional Relevance
PAK2 BioIDImmediate-early starvationDissociation from p53, potentially altering metabolic signaling.
SORBS1 RIME (Proteomics after p53 immunoprecipitation)Prolonged starvationLinks p53 to insulin (B600854) receptor signaling.
UGP2 RIME (Proteomics after p53 immunoprecipitation)Prolonged starvationConnects p53 to glycogen (B147801) synthesis pathways.

By integrating these multi-layered datasets, researchers can construct highly detailed models of the p53 pathway, tracing the impact of a specific feature, such as the Cellular tumor antigen p53 (217-225) peptide, from the genome to its functional role in the complex cellular machinery.

Compound and Protein Reference Table

Name Type
Cellular tumor antigen p53 (217-225)Peptide
Fumaric acidMetabolite
GADD45AProtein
GTSE1Protein
L-ThyronineMetabolite
Oxoglutaric acidMetabolite
PAK2Protein
SESN2Protein
SORBS1Protein
TP53BP1Protein
UGP2Protein

Pre Clinical Strategies and Molecular Probes Targeting Cellular Tumor Antigen P53 217 225

Development of Peptidomimetics and Small Molecules to Modulate p53 (217-225) Interactions

The discovery of a mutation-induced pocket in the p53 Y220C mutant has spurred the development of various small molecules and peptidomimetics designed to bind within this crevice. These molecules act as pharmacological chaperones, stabilizing the protein's WT conformation and restoring its function.

Initial efforts identified compounds like PhiKan083 and its derivatives, which target the Y220C mutant p53 protein. aacrjournals.org Further research led to the development of carbazole (B46965) derivatives, such as PK-083 and the lead molecule PK11007, which demonstrated the ability to stabilize the p53-Y220C core domain. nih.gov Structure-guided design has yielded more potent molecules. Rezatapopt (B12378407) (PC14586) is a small molecule specifically designed to fit into the Y220C structural pocket, showing high activity in stabilizing the mutant protein. nih.govaacrjournals.org Other advanced compounds include JC744 and the azaindole-based molecule KG13, which was developed as a covalent binder to the unique cysteine residue of the Y220C mutant. acs.orgnih.gov

In addition to synthetic molecules, natural compounds have been investigated for their potential to modulate p53-Y220C. Withaferin A and withanone, extracted from Withania somnifera, as well as curcumin, have been shown to stabilize the mutant p53-Y220C and restore its transcriptional functions. nih.gov Caffeic acid phenethyl ester has also been identified through computational methods as a potential stabilizer. nih.gov

Peptidomimetics represent another promising avenue. The α-helix mimetic ADH-6 has been shown to abrogate the aggregation of mutant p53, a key feature of its loss of function. nih.gov Furthermore, a designed peptide named ReACp53, derived from the p53 DBD and containing an aggregation-suppressing mutation, can block the aggregation of mutant p53, thereby restoring its WT-like functionality. nih.gov

Table 1: Selected Peptidomimetics and Small Molecules Targeting p53 (217-225) Region

Compound Class Compound Name Target Mechanism of Action Reference
Small Molecules Rezatapopt (PC14586) p53-Y220C Binds to the Y220C-induced pocket, stabilizing the WT conformation. aacrjournals.orgexlibrisgroup.com
Carbazole Derivatives (e.g., PK11007, PK-083) p53-Y220C Bind to the surface crevice and increase thermal stability. nih.gov
Azaindole Derivatives (e.g., KG13) p53-Y220C Covalently binds to the Cys220 residue, stabilizing the protein. nih.govnih.gov
Pyrrolopyrrole Derivatives (e.g., JC744) p53-Y220C High-affinity binding to the Y220C pocket, providing potent stabilization. acs.org
Natural Compounds Withaferin A / Withanone p53-Y220C Restore WT p53 functions in mutant cells. nih.gov
Curcumin p53-Y220C Stabilizes the mutant protein and restores transcriptional activity. nih.gov
Peptidomimetics ADH-6 Mutant p53 Aggregates α-helix mimetic that inhibits and dissociates mutant p53 aggregates. nih.gov
ReACp53 Mutant p53 Aggregates DBD-derived peptide that masks the aggregation-prone core. nih.gov

Strategies for Restoring Wild-Type p53 Function through Targeting the (217-225) Region

The primary therapeutic goal for cancers harboring the p53 Y220C mutation is the restoration of the protein's potent tumor-suppressive functions. spandidos-publications.com Several strategies have been developed that specifically target the structural defect within the 217-225 region.

The most advanced strategy involves the use of small-molecule stabilizers. These compounds, such as rezatapopt (PC14586), physically bind to the pocket created by the Y220C mutation. aacrjournals.orgexlibrisgroup.com This binding corrects the protein's conformation, restores its ability to bind to DNA effectively, and reactivates the full p53 transcriptional program. aacrjournals.org Reactivation leads to the expression of p53 target genes involved in apoptosis and cell cycle arrest, such as P21, MDM2, BAX, and PUMA, ultimately inducing anti-proliferative changes in tumor cells. nih.govaacrjournals.org

Another key strategy is the inhibition of mutant p53 aggregation. nih.govmdpi.com The Y220C mutation renders the protein thermodynamically unstable, leading to its denaturation and aggregation into non-functional, amyloid-like structures. nih.gov Compounds that can prevent or reverse this aggregation, such as the peptide ReACp53 and the small molecule ADH-6, can restore a pool of functional, monomeric p53 that can then exert its tumor-suppressive activities. nih.gov

Immunotherapy presents a novel approach. The p53-Y220C mutation can create a neoantigen that is presented on the surface of cancer cells by human leukocyte antigen (HLA) complexes. nih.gov This makes tumor cells expressing this specific mutation potential targets for immunotherapies, such as engineered T-cells or T-cell receptor (TCR) mimic antibodies, designed to recognize and eliminate these cells. nih.gov

Finally, combination therapies are being explored to enhance the efficacy of p53 reactivators. For instance, the activity of PC14586 can be limited by the p53-dependent induction of MDM2, a negative regulator. ashpublications.org Combining PC14586 with an MDM2 inhibitor, like nutlin3a, can overcome this feedback loop and enhance the apoptotic response. ashpublications.orgconfex.com Similarly, combining it with BCL-2 inhibitors like venetoclax (B612062) can compensate for certain deficiencies in the apoptotic pathways activated by the refolded p53. ashpublications.org

Molecular Probes and Biosensors for Detecting p53 (217-225) Conformational States or Modifications

The development of tools to specifically detect the conformational state or presence of mutations in the p53 (217-225) region is crucial for both diagnostics and therapeutic monitoring.

An important molecular probe is the azaindole-based molecule, KG13. This compound was designed to specifically and covalently label the cysteine residue present in the p53-Y220C mutant, but not the wild-type p53 which has a tyrosine at this position. nih.govnih.gov This specificity allows KG13 to function as a chemical probe to detect the presence of the Y220C mutant protein in cellular and biochemical assays. nih.gov

Conformation-specific antibodies are also valuable tools. The antibody Pab1620 specifically recognizes the wild-type, correctly folded conformation of the p53 DBD. nih.gov Studies have shown that Pab1620 can immunoprecipitate the p53-Y220C mutant protein at a permissive, lower temperature (28°C) where it is properly folded, but not at the physiological temperature of 37°C, where it becomes unfolded and denatured. nih.gov This temperature-sensitive binding makes Pab1620 a useful biosensor for studying the conformational stability of the Y220C mutant and the efficacy of stabilizing compounds.

While more general biosensors for p53 exist, such as field-effect transistor (BioFET) immunosensors and electrochemical biosensors designed to quantify total p53 protein or detect TP53 gene mutations, the tools that specifically probe the 217-225 region's state are more specialized. mdpi.comtubitak.gov.trnih.gov For instance, a BioFET using the PAb1620 antibody could theoretically be adapted to specifically detect the folded conformation of p53 mutants within this region. mdpi.com

Mechanistic Studies of Compounds Affecting p53 (217-225) Stability or Activity in Pre-clinical Models

The mechanisms of action for compounds targeting the p53 (217-225) region have been extensively studied in various pre-clinical settings, providing strong proof-of-concept for this therapeutic strategy.

Rezatapopt (PC14586) has demonstrated potent antitumor activity in preclinical models. exlibrisgroup.com In vitro, it refolds the Y220C-mutant p53 into a WT-like conformation, reactivating its transcriptional functions. ashpublications.org However, in acute myeloid leukemia (AML) cells, this reactivation alone induces limited apoptosis. ashpublications.org Mechanistic studies revealed that the reactivated p53 induces its own negative regulator, MDM2, which dampens its activity. ashpublications.orgconfex.com Combining PC14586 with the MDM2 inhibitor nutlin3a synergistically induced cell death in TP53-Y220C AML cells and prolonged survival in patient-derived xenograft (PDX) mouse models. confex.com Furthermore, it was found that PC14586-reactivated p53 does not effectively engage the BCL-2 protein, a transcription-independent apoptotic function; this deficit can be overcome by co-treatment with the BCL-2 inhibitor venetoclax. ashpublications.org

The covalent stabilizer KG13 was shown to rescue the thermal stability of the p53-Y220C mutant to wild-type levels. nih.gov In cell-based assays, KG13 treatment led to a significant upregulation of p53 target genes, including CDKN1A and BBC3, in cancer cells expressing the Y220C mutation. nih.gov This restoration of transcriptional activity was accompanied by an increase in caspase-3/7 activity, indicating the induction of apoptosis. nih.gov

Studies on carbazole derivatives like PK11007 used differential scanning fluorimetry to show a direct stabilizing effect, increasing the melting temperature of the p53-Y220C core domain and inducing concentration-dependent upregulation of p53 target genes like P21 and PUMA in cancer cell lines. nih.gov Similarly, natural compounds have shown mechanistic promise. Curcumin was found to restore WT transcriptional functions of p53-Y220C, initiating both intrinsic and extrinsic apoptotic signaling pathways in pancreatic cancer cell lines. nih.gov

Table 2: Summary of Pre-clinical Findings for Compounds Targeting p53 (217-225)

Compound Pre-clinical Model Key Mechanistic Finding Outcome Reference
Rezatapopt (PC14586) TP53-Y220C AML cells & PDX mice Reactivates p53 but is limited by MDM2 feedback. Synergistic apoptosis and prolonged survival when combined with MDM2 or BCL-2 inhibitors. ashpublications.orgconfex.com
KG13 p53-Y220C expressing cancer cell lines Covalently binds and restores WT thermal stability. Upregulation of p53 target genes (CDKN1A, BBC3) and induction of apoptosis. nih.govnih.gov
PK11007 Cancer cell lines Increases the melting temperature of the p53-Y220C core domain. Upregulation of p53 target genes (P21, PUMA). nih.gov
Curcumin BxPC-3 pancreatic cancer cells (p53-Y220C) Restores WT transcriptional functions. Activation of intrinsic and extrinsic apoptotic pathways. nih.gov
Withaferin A / Withanone HuH-6 and HuH-7 cells (p53-Y220C) Restores WT p53 functions. Induction of p21-WAF-1 and apoptosis. nih.gov

Future Directions and Emerging Research Avenues Concerning Cellular Tumor Antigen P53 217 225

Application of Artificial Intelligence and Machine Learning in Predicting p53 (217-225) Function and Interactions

Future research will likely focus on developing specialized algorithms to:

Predict Immunogenicity: ML models can be trained on existing epitope data to predict the immunogenic potential of p53 (217-225) variants or modified versions with greater accuracy. This can accelerate the design of more effective peptide-based vaccines.

Model Peptide-MHC Interactions: AI can simulate the binding affinity and stability of the p53 (217-225) peptide with various Human Leukocyte Antigen (HLA) molecules. This is crucial for personalizing therapies, as the peptide's presentation is HLA-restricted.

Identify Novel Interaction Partners: Machine learning can analyze protein-protein interaction networks to identify previously unknown molecules that influence the processing, presentation, or recognition of the p53 (217-225) epitope.

Forecast Functional Consequences of Mutations: AI models have shown promise in predicting the functional impact of p53 mutations. escholarship.org This can be refined to specifically predict how mutations within or near the 217-225 region affect the peptide's generation and subsequent immune surveillance, potentially identifying patients more or less likely to respond to therapies targeting this epitope. mdpi.com A comprehensive analysis of different machine learning techniques used with p53 has been conducted to better understand their effectiveness in cancer prediction. nih.gov

Table 1: Application of AI/ML in p53 (217-225) Research

Research Area AI/ML Application Potential Impact
Vaccine Design Predict immunogenicity of peptide variants. Development of more potent cancer vaccines.
Personalized Medicine Model peptide binding to specific HLA types. Tailoring therapies to a patient's immune profile.
Pathway Analysis Identify novel proteins interacting with the epitope. Discovery of new therapeutic targets to enhance epitope presentation.
Prognostics Predict functional outcomes of mutations in the epitope region. Improved patient stratification for immunotherapy.

High-Throughput Screening for Novel Modulators of p53 (217-225) Activity

High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify molecules that can modulate a specific biological process. oncotarget.com While HTS has been widely used to find activators of the general p53 pathway, future screens will be more narrowly focused on the p53 (217-225) epitope. plos.orgnih.govstanford.edu

Emerging HTS strategies include:

Cell-Based Reporter Assays: Designing cells that express a reporter gene (e.g., luciferase) only when the p53 (217-225) peptide is successfully processed and presented on the cell surface. caymanchem.comindigobiosciences.com Screening compound libraries with this system could identify drugs that enhance the visibility of cancer cells to the immune system.

In Silico Screening: Computational HTS can be used to screen virtual libraries of millions of compounds to identify those that are predicted to bind to molecules involved in the antigen processing pathway (e.g., proteasome, TAP transporter). nih.gov Hits from these virtual screens can then be validated experimentally.

Multiplexed Screening: Advanced screening platforms can simultaneously assess multiple parameters, such as p53 stabilization, peptide presentation, and T-cell activation. This provides a more comprehensive picture of a compound's effects and helps to identify specific modulators of the p53 (217-225) immune response. plos.org

These screening efforts aim to discover novel small molecules or biologics that can specifically increase the presentation of the p53 (217-225) peptide on tumor cells, thereby making them better targets for the immune system or peptide-based vaccines.

Elucidating the Role of p53 (217-225) in Non-Cancerous Pathologies and Aging

While p53 is famously known as a tumor suppressor, it also plays fundamental roles in other biological processes, including aging and the response to cellular stress in non-cancerous diseases. nih.govfrontiersin.org The p53 pathway is deeply implicated in cellular senescence, an irreversible state of cell cycle arrest that contributes to both tumor suppression and organismal aging. e-crt.orgresearchgate.net Mounting evidence from animal models suggests that functional p53 signaling is actually favorable for longevity, challenging earlier theories that its activity might accelerate aging. semanticscholar.orgnih.gov

Future research is needed to understand the specific role of the p53 (217-225) fragment in these contexts:

Aging and Senescence: Investigations are required to determine if the generation and presentation of the p53 (217-225) peptide changes during the aging process. It is plausible that altered immune surveillance of senescent cells, which can accumulate with age, is linked to changes in the presentation of p53-derived epitopes.

Neurodegenerative Diseases: The p53 protein is involved in the pathology of conditions like cerebral stroke and neurodegenerative diseases such as Alzheimer's. frontiersin.org A key future direction is to explore whether immune responses targeting the p53 (217-225) epitope play a role in the chronic inflammation associated with these conditions.

Autoimmunity: Given that p53 is a self-protein, it is critical to understand the mechanisms that prevent the induction of autoimmunity when targeting this protein in cancer therapy. Future studies will need to elucidate how T-cell tolerance to the p53 (217-225) epitope is maintained in healthy tissues and how this might be dysregulated in autoimmune diseases.

Understanding the role of this specific peptide in non-malignant conditions is crucial for developing safe and targeted therapies that minimize off-target effects.

Refinement of In Vitro and In Vivo Models for p53 (217-225) Research

Progress in studying the p53 (217-225) peptide is highly dependent on the availability of accurate and predictive experimental models. nih.gov While numerous cell lines and mouse models exist for studying the broader p53 pathway, there is a need for refinement to specifically address questions related to this peptide epitope. researchgate.netmdpi.com

Key areas for model refinement include:

Humanized Mouse Models: Developing mice that are genetically engineered to express human HLA molecules (e.g., HLA-A2, which presents the p53 217-225 peptide). These models are invaluable for studying the immunogenicity of human-specific peptide vaccines and T-cell therapies in a living organism.

Advanced In Vitro Culture Systems: Moving beyond traditional 2D cell culture to 3D organoid or spheroid models. These systems better recapitulate the complex architecture and microenvironment of human tumors, providing a more realistic setting to study how the p53 (217-225) peptide is processed and presented.

CRISPR-Cas9 Gene Editing: Using CRISPR technology to precisely engineer cell lines and animal models. elifesciences.org This allows researchers to introduce specific mutations in the p53 gene to study their effect on the 217-225 epitope, or to knock in or knock out other genes involved in the antigen presentation pathway.

Xenograft Models: Utilizing patient-derived xenografts (PDXs), where tumor tissue from a patient is implanted into immunocompromised mice, can provide a powerful platform to test therapies targeting p53 (217-225) on real human tumors. nih.gov In vitro stimulation (IVS) of immune cells with the peptide is a common technique to evaluate T-cell responsiveness. nih.govnih.gov

Table 2: Advanced Models for p53 (217-225) Research

Model Type Refinement/Application Research Question Addressed
In Vivo Humanized HLA mice How immunogenic is a p53 (217-225) vaccine in a system with a human immune component?
In Vitro 3D tumor organoids How does the tumor microenvironment affect the presentation of the p53 (217-225) epitope?
Genetic CRISPR-edited cell lines Does a specific p53 mutation prevent the generation of the 217-225 peptide?
Translational Patient-derived xenografts Is a therapy targeting p53 (217-225) effective against a specific patient's tumor?

Prospects for Designing Highly Specific Molecular Interventions Based on p53 (217-225) Mechanisms

Ultimately, the goal of this research is to develop new and more effective cancer therapies. While many drugs have been developed to target the p53 pathway, such as those that inhibit its negative regulator MDM2, future interventions will aim for greater specificity by focusing on the mechanisms surrounding the p53 (217-225) epitope. nih.govnih.govnih.gov

Promising future therapeutic strategies include:

Epitope-Enhanced Vaccines: Designing multi-epitope vaccines that include the p53 (217-225) sequence alongside other tumor-associated antigens to elicit a broader and more robust anti-tumor immune response.

T-Cell Receptor (TCR) Mimetics: Developing antibody-like molecules that can recognize the p53 (217-225) peptide as it is presented on the surface of cancer cells by HLA molecules. These can be used to directly target and kill tumor cells.

Proteolysis-Targeting Chimeras (PROTACs): While currently used to degrade entire proteins like mutant p53, the PROTAC concept could be adapted. nih.gov A futuristic approach might involve designing molecules that specifically target enzymes which degrade the p53 (217-225) epitope for destruction, thereby increasing its availability for presentation.

Stapled Peptides and Cyclotides: Creating synthetic, structurally reinforced peptides that can mimic parts of the p53 protein. nih.gov While current versions often target the MDM2-p53 interaction, future designs could be aimed at modulating the processing of the p53 (217-225) region. nih.gov

These innovative approaches, moving beyond simple reactivation of the entire p53 protein, hold the promise of creating highly specific and potent interventions that leverage the immune system's ability to recognize this key tumor antigen fragment. mdpi.comnih.gov

Q & A

Q. What bioinformatics tools are recommended for detecting motifs or structural features in p53 (217-225)?

  • Methodological Answer : Use GLAM2 for identifying conserved motifs in p53 sequences across species. For structural analysis, leverage AlphaFold2 predictions to map disordered regions (e.g., residues 94-292 with low plDDT scores) and validate with experimental data from MRMAssayDB, which integrates UniProtKB annotations and proteomics datasets .

Advanced Research Questions

Q. How to resolve contradictions in p53 functional data across different cancer models?

  • Methodological Answer : Analyze context-dependent effects using the TP53 Database, which catalogs mutation-specific phenotypes (e.g., gain-of-function vs. dominant-negative mutations). Validate findings via isogenic cell models (e.g., OVCAR8 cells with defined p53 status) and correlate with clinical data (e.g., tumor stage, patient survival) .

Q. What methodologies integrate multi-omics data to study p53 (217-225) interactions in tumor suppression?

  • Methodological Answer : Combine RNA-seq (to identify p53-regulated genes like AXIN1 or EP300), proteomics (via MRMAssayDB for peptide assays), and ChIP-seq (to map p53 binding sites). Use bioinformatics pipelines (e.g., EBI ProtVista) to overlay variants, post-translational modifications, and structural domains .

Q. How does p53 (217-225) conformation affect its interaction with viral oncoproteins like SV40 LT antigen?

  • Methodological Answer : Employ cryo-EM or X-ray crystallography to study p53-LTag complex formation. Structural studies reveal that LTAg binding induces p53 conformational changes, blocking DNA interaction and disrupting tumor suppressor activity. Validate functional impacts using luciferase reporter assays for p53 transcriptional activity .

Q. What experimental models best capture the dual role of p53 in aging and tumor suppression?

  • Methodological Answer : Use transgenic mice with TP53 gain-of-function mutations to study accelerated aging phenotypes (e.g., reduced stem cell pools). Compare with TP53 knockout models to dissect tumorigenesis vs. senescence pathways. In vitro, apply genotoxic stress (e.g., doxorubicin) and measure senescence markers (e.g., SA-β-galactosidase) .

Key Resources

  • TP53 Database : Curates somatic/germline mutations, functional annotations, and clinical correlations. Accessible at http://p53.free.fr/ .
  • MRMAssayDB : Provides validated targeted proteomics assays for p53, including peptide sequences and PTM data .
  • AlphaFold2 Prediction : Visualizes p53’s structured (DNA-binding domain) and disordered regions (N- and C-termini) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.